molecular formula C15H19NO9S B3265842 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate CAS No. 41135-18-6

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Cat. No.: B3265842
CAS No.: 41135-18-6
M. Wt: 389.4 g/mol
InChI Key: WOWNQYXIQWQJRJ-GZBLMMOJSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is a chemical compound known for its role as a chiral derivatization reagent. It is primarily used in the resolution of amino acid derivatives and the formation of diastereomers for high-performance liquid chromatographic (HPLC) analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate typically involves the acetylation of D-galactose followed by the introduction of an isothiocyanate group. The process begins with the acetylation of D-galactose using acetic anhydride in the presence of a catalyst such as sodium acetate. This reaction yields 2,3,4,6-Tetra-O-acetyl-D-galactose, which is then reacted with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a chiral derivatization reagent for the resolution of amino acid enantiomers.

    Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate involves its reaction with amines to form stable thiourea derivatives. This reaction is facilitated by the presence of the isothiocyanate group, which is highly reactive towards nucleophiles such as amines. The formation of thiourea derivatives is crucial for the compound’s application in chiral derivatization and HPLC analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is unique due to its specific reactivity with amines, making it highly effective for chiral derivatization and the formation of stable thiourea derivatives. This specificity and stability are not as pronounced in similar compounds, making it a preferred choice for certain analytical applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNQYXIQWQJRJ-GZBLMMOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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